molecular formula C40H30 B140535 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl CAS No. 142289-08-5

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl

Cat. No.: B140535
CAS No.: 142289-08-5
M. Wt: 510.7 g/mol
InChI Key: UHXOHPVVEHBKKT-UHFFFAOYSA-N
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Description

Scientific Research Applications

4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

DPVBi is commonly used as a blue host-emitting material in Organic Light-Emitting Diodes (OLEDs) . It has been reported that DPVBi can effectively manipulate the Schottky energy barrier between the ITO and the emitting layer, thus significantly enhancing hole-injection, current, and luminance efficiencies of OLEDs, as well as their stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with diphenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound often involves sublimation purification to achieve high purity levels (>99.0% as determined by HPLC). This method ensures that the compound is suitable for use in high-performance applications such as OLEDs .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl is unique due to its high luminescence efficiency and stability, making it a preferred choice for high-performance OLED applications. Its ability to form stable films and its compatibility with various substrates further enhance its utility in industrial applications .

Properties

IUPAC Name

1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30/c1-5-13-35(14-6-1)39(36-15-7-2-8-16-36)29-31-21-25-33(26-22-31)34-27-23-32(24-28-34)30-40(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXOHPVVEHBKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573124
Record name 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142289-08-5
Record name 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DPVBi?

A1: The molecular formula of DPVBi is C40H30, and its molecular weight is 510.65 g/mol. []

Q2: What is the typical emission color of DPVBi in OLEDs?

A2: DPVBi is primarily known for its blue emission in OLED devices. [, , , , , ]

Q3: Does the structure of DPVBi impact its emission properties?

A3: Yes, the conjugated structure of DPVBi, characterized by alternating single and double bonds, contributes to its light-emitting properties. [, , ]

Q4: Is DPVBi compatible with other materials commonly used in OLEDs?

A4: Yes, DPVBi has been successfully incorporated into multilayer OLED structures with various materials, including:

  • Hole-transporting materials like PVK:TPD, NPB, and 2-TNATA [, , , ]
  • Electron-transporting materials like BAlq, Zn(BTz)2, and TPBI:Ir(ppy)3 [, , ]
  • Emitting materials like DCM, DPVBi, and Rubrene [, , , ]

Q5: How does the concentration of DPVBi affect OLED performance?

A5: Research shows that varying the concentration of DPVBi, particularly when used as a dopant or in mixed layers, can impact color tuning, efficiency, and luminance of OLEDs. [, , , ]

Q6: What challenges are associated with DPVBi film stability, and how can they be addressed?

A6: DPVBi films can undergo a transition from an amorphous to a crystalline state, impacting device stability. To overcome this, researchers have developed a cruciform DPVBi derivative, TDPVBi, which exhibits enhanced amorphous characteristics and improved device lifetime. []

Q7: How does oxygen exposure affect DPVBi thin films?

A7: Research indicates that DPVBi thin films are susceptible to degradation when exposed to both UV light and oxygen, leading to the formation of oxidized impurities and a decrease in photoluminescence. []

Q8: Can DPVBi be used as both a light-emitting and a charge-transporting material in OLEDs?

A8: Yes, research demonstrates that DPVBi can function as:

  • A blue emitter in both doped and non-doped OLED structures [, , ]
  • A hole-blocking layer due to its electron-transporting properties [, , ]
  • A hole-injection layer to enhance device performance []

Q9: How does the thickness of the DPVBi layer affect device performance?

A9: The thickness of the DPVBi layer can significantly impact color tuning, efficiency, and luminance in OLEDs. This is particularly evident in devices employing DPVBi in combination with other emitting materials. [, , , , ]

Q10: Can DPVBi be used to fabricate white OLEDs?

A10: Yes, white OLEDs (WOLEDs) have been successfully fabricated using DPVBi in various ways:

  • Combining DPVBi with other emitting materials like Rubrene and DCJTB [, , , , , , , ]
  • Utilizing DPVBi as a blue emitter with a yellow-emitting layer of Rubrene [, , ]
  • Employing DPVBi in conjunction with a porous red polymer layer []

Q11: What factors contribute to voltage-dependent color shifts in OLEDs containing DPVBi?

A11: The influence of driving voltage on color chromaticity in mixed OLEDs with DPVBi can vary depending on:* The specific emitting materials used alongside DPVBi []* The relative dominance of blue and orange light components in the emitted light []* The insertion position of additional emissive layers, like Rubrene, within the device structure []

Q12: How does the choice of cathode material impact DPVBi-based OLEDs?

A12: Studies have shown that using a LiF/Al cathode instead of a pure aluminum cathode can significantly enhance the efficiency of blue OLEDs using DPVBi. []

Q13: Can DPVBi be used in flexible OLEDs?

A13: Yes, DPVBi has been successfully incorporated into flexible WOLEDs fabricated on polyethylene terephthalate substrates. []

Q14: Can carbon nanotubes be used to enhance DPVBi-based OLEDs?

A14: Research suggests that incorporating single-walled carbon nanotube (SWCNT) transparent conducting films, particularly those modified with PEDOT:PSS, can improve the performance of DPVBi-based blue flexible OLEDs. [, ]

Q15: Have there been any computational studies on DPVBi for OLED applications?

A15: While the provided research primarily focuses on experimental studies of DPVBi in OLEDs, computational chemistry and modeling techniques can be valuable tools for:

  • Predicting the optical and electronic properties of DPVBi and its derivatives []
  • Simulating device performance and optimizing device architectures []
  • Investigating the impact of structural modifications on DPVBi's properties []

Q16: What are potential areas for future research on DPVBi in OLEDs?

A16: Future research directions could include:

  • Developing novel DPVBi derivatives with improved stability and efficiency []
  • Exploring new device architectures and fabrication techniques to enhance device performance [, ]

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